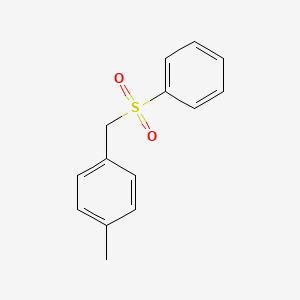

Phenyl(4-methylbenzyl) sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonylmethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-12-7-9-13(10-8-12)11-17(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHANKFHVYWTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Phenyl 4 Methylbenzyl Sulfone and Sulfone Mediated Reactions

Elucidation of Reaction Pathways for Sulfone Formation

The synthesis of aryl alkyl sulfones, including Phenyl(4-methylbenzyl) sulfone, can be achieved through several established mechanistic pathways. One of the most common methods involves the oxidation of the corresponding sulfide (B99878) or sulfoxide (B87167) precursors. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid), or potassium permanganate. organic-chemistry.org The reaction proceeds through a stepwise oxidation, first from the sulfide to the sulfoxide, and then to the sulfone, with the sulfur atom progressively increasing its oxidation state.

Another prevalent pathway is the nucleophilic substitution reaction between an alkali metal arenesulfinate, such as sodium benzenesulfinate (B1229208), and an appropriate alkyl halide, in this case, 4-methylbenzyl chloride. This S-alkylation reaction is a classic example of C-S bond formation. researchgate.net The mechanism involves the attack of the sulfinate anion, a soft nucleophile, on the electrophilic benzylic carbon of the 4-methylbenzyl halide, leading to the displacement of the halide and the formation of the sulfone. rsc.org

Furthermore, radical-mediated pathways have also been developed for the synthesis of aryl alkyl sulfones. These methods often involve the reaction of aryl sulfonyl chlorides with alkyl radical precursors under photolytic or thermal conditions. researchgate.net Additionally, various coupling reactions catalyzed by transition metals like copper or palladium have been explored to construct the C-S bond of aryl alkyl sulfones from different starting materials. organic-chemistry.orgmdpi.com

| Reaction Type | Reactants | General Mechanism | Reference |

|---|---|---|---|

| Oxidation | Aryl alkyl sulfide/sulfoxide + Oxidizing agent (e.g., H₂O₂) | Stepwise oxidation of the sulfur atom. | organic-chemistry.org |

| Nucleophilic Substitution | Arenesulfinate salt + Alkyl halide | S-alkylation via nucleophilic attack of the sulfinate on the alkyl halide. | researchgate.net |

| Coupling Reaction | Primary alcohols + N-bromosuccinimide/triphenylphosphine then sodium arenesulfinate | One-pot dehydroxylative sulfonylation. | organic-chemistry.org |

| Radical Reaction | Aryl diazonium salts + Alkenes + SO₂ source | Visible-light photocatalyzed radical-radical cross-coupling. | researchgate.net |

Detailed Mechanistic Studies of Chemical Transformations Involving Aryl Alkyl Sulfones

The sulfonyl functional group in aryl alkyl sulfones like this compound is not merely a stable linker but an active participant that governs the molecule's reactivity in a multitude of chemical transformations.

The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent atoms. Protons on the α-carbon (the carbon atom directly attached to the sulfonyl group) are rendered acidic, facilitating the formation of a carbanion upon treatment with a base. This carbanion is stabilized by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. This property makes aryl alkyl sulfones valuable precursors for the formation of new carbon-carbon bonds via reactions with various electrophiles. tandfonline.com

The reactivity profile also extends to the aromatic ring. The phenylsulfonyl group acts as a meta-director and a deactivating group in electrophilic aromatic substitution reactions. Conversely, it activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, where a hydrogen atom is formally replaced by a nucleophile. wikipedia.org In this reaction, aryl alkyl sulfones play a crucial role as precursors to the active nucleophile. The mechanism involves a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org

The key steps of the VNS mechanism involving a sulfone-stabilized carbanion are:

Carbanion Formation: A strong base deprotonates the α-carbon of a suitable sulfone derivative (e.g., chloromethyl phenyl sulfone), generating a carbanion stabilized by the sulfonyl group. organic-chemistry.org

Nucleophilic Attack: This carbanion then attacks an electron-deficient aromatic ring (like a nitroarene) at a position bearing a hydrogen atom, typically ortho or para to the electron-withdrawing group, to form a negatively charged intermediate known as a σ-adduct (or Meisenheimer complex). organic-chemistry.orgkuleuven.be

β-Elimination: The crucial step involves the base-induced β-elimination of the leaving group (e.g., chloride) from the σ-adduct. This step is what distinguishes VNS from classical SNAr reactions. researchgate.net

Protonation: The resulting nitrobenzylic carbanion is protonated during acidic workup to restore aromaticity and yield the final substituted product. organic-chemistry.org

Aryl alkyl sulfones can participate in reactions involving radical intermediates, leading to rearrangements and migrations. rsc.org These reactions are often initiated by photolysis, thermolysis, or the use of a radical initiator. Upon formation of a radical at a position α or β to the sulfonyl group, skeletal rearrangements can occur. For instance, radical-mediated desulfonative cross-coupling reactions have been developed where the sulfone group is ultimately expelled. chemistryviews.org

Mechanistic studies, including radical clock experiments, have confirmed the involvement of radical intermediates in certain borylation reactions of alkyl sulfones. chemistryviews.org In some cases, intramolecular 1,4- or 1,5-aryl migrations can occur from the sulfur atom to a radical center within the alkyl chain, leading to the formation of new carbon-carbon or carbon-sulfur bonds. The stability of the rearranged radical intermediate often drives these transformations.

The sulfonyl group can act as a versatile functional handle to facilitate intramolecular cyclization reactions, leading to the formation of various cyclic structures. mdpi.com These cyclizations can proceed through different mechanistic manifolds, including radical, anionic, or transition-metal-catalyzed pathways.

In radical cyclizations, a radical generated elsewhere in the molecule can add to the aromatic ring of the aryl sulfone, or a radical adjacent to the sulfone can initiate cyclization with an unsaturated moiety in the alkyl chain. mdpi.comrsc.org For example, an aryl radical can react with a source of sulfur dioxide to generate an aryl sulfonyl radical, which can then undergo intermolecular addition followed by an intramolecular cyclization to form cyclic sulfones. mdpi.com

Anionic cyclizations often leverage the ability of the sulfone group to stabilize an adjacent carbanion. This carbanion can then act as an internal nucleophile, attacking an electrophilic site within the same molecule to forge a new ring. Base-induced intramolecular cyclization of sulfonium (B1226848) salts derived from sulfones is one such example leading to heterocyclic compounds. organic-chemistry.org

| Transformation Type | Key Role of Sulfone | General Mechanism | Reference |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Stabilization of α-carbanion | Nucleophilic addition to arene followed by β-elimination of a leaving group. | wikipedia.orgorganic-chemistry.org |

| Radical Rearrangement | Radical precursor/stabilizer | Formation of radical intermediates leading to bond cleavage and formation. | rsc.orgchemistryviews.org |

| Intramolecular Cyclization | Activating group, carbanion stabilizer | Anionic or radical-mediated ring closure. | mdpi.comrsc.org |

| Julia-Kocienski Olefination | Precursor to fluorinated olefination reagent | Anionic addition to a carbonyl, formation of a β-alkoxy sulfone, and elimination. | nih.gov |

Aryl alkyl sulfones are key reagents in the synthesis of fluoroalkenes, most notably through the Julia-Kocienski olefination. nih.gov This reaction provides a powerful and versatile method for the stereoselective synthesis of alkenes. In the context of fluoroalkene synthesis, a fluoroalkyl aryl sulfone is used as the key building block.

The mechanism proceeds as follows:

Deprotonation: A strong base (e.g., a metal hexamethyldisilazide) is used to deprotonate the α-carbon of the fluoroalkyl aryl sulfone, generating a fluorinated carbanion. nih.gov

Addition: This carbanion adds to a carbonyl compound (an aldehyde or ketone), forming a β-alkoxy sulfone intermediate. nih.gov

Elimination: This intermediate then undergoes spontaneous or induced elimination of the aryl sulfinate and an oxygen species to form the fluoroalkene. The heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, are particularly effective because the resulting sulfinate is an excellent leaving group, facilitating the elimination step under mild conditions. nih.govscite.ai

The fluorine atom significantly influences the reactivity of the sulfone reagent and the stereochemical outcome of the olefination reaction. nih.gov This methodology allows for the modular assembly of complex molecules containing the valuable fluoroalkene moiety. nih.gov

Comprehensive Spectroscopic and Structural Characterization of Phenyl 4 Methylbenzyl Sulfone

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of Phenyl(4-methylbenzyl) sulfone.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. The key vibrational modes for this compound are found in the characteristic absorption bands of the sulfone (SO₂) group, the aromatic rings, and the aliphatic methylene (B1212753) and methyl groups.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfone group's stretching vibrations. researchgate.net The asymmetric (ν_as) and symmetric (ν_s) stretching modes of the SO₂ group typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net These intense bands are highly diagnostic for sulfones.

Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge and the methyl (-CH₃) group on the benzyl (B1604629) ring appear as sharper bands just below 3000 cm⁻¹. The spectrum also contains characteristic C=C stretching vibrations within the aromatic rings, typically found in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution patterns of the aromatic rings.

Based on data from the analogous compound, Benzyl Phenyl Sulfone, and general spectroscopic principles, the following table summarizes the expected key FT-IR absorption bands. nist.govvscht.cz

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretching (-CH₂- and -CH₃) |

| 1600-1450 | Medium-Variable | Aromatic C=C Ring Stretching |

| ~1450 & ~1375 | Medium | Aliphatic C-H Bending (-CH₂- scissoring, -CH₃ bending) |

| 1330-1300 | Strong | SO₂ Asymmetric Stretching (ν_as) |

| 1150-1120 | Strong | SO₂ Symmetric Stretching (ν_s) |

| ~820 | Strong | C-H Out-of-plane Bending (para-disubstituted ring) |

| ~750 & ~690 | Strong | C-H Out-of-plane Bending (monosubstituted ring) |

Note: The data presented is based on characteristic vibrational frequencies for functional groups and data for the parent compound, Benzyl Phenyl Sulfone.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that induce a change in the molecule's polarizability are Raman-active. libretexts.org While specific experimental Raman spectra for this compound are not widely published, the expected active modes can be predicted.

Aromatic ring vibrations, particularly the "ring-breathing" modes, typically produce strong signals in Raman spectra. The symmetric stretch of the sulfone group is also expected to be Raman active. In general, vibrations of non-polar bonds (like C-C and C-S) tend to yield stronger Raman signals than IR bands, whereas polar groups (like S=O) are strong in the IR. libretexts.org This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton of the molecule.

A definitive assignment of all vibrational modes observed in FT-IR and Raman spectra requires a Normal Coordinate Analysis (NCA). This theoretical method models the molecule as a system of masses and springs, where the vibrational frequencies are calculated based on the molecular geometry and force constants. uantwerpen.be

Modern approaches typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to optimize the molecular geometry and compute the vibrational frequencies. nih.gov The calculated theoretical spectrum is then compared to the experimental FT-IR and Raman spectra. To improve the agreement between theoretical and experimental values, the calculated frequencies are often uniformly scaled. uantwerpen.be The Potential Energy Distribution (PED) is then calculated for each mode to determine the contribution of different internal coordinates (bond stretches, angle bends, etc.), allowing for a precise and unambiguous assignment of each spectral band. nih.gov While a specific NCA for this compound is not detailed in the available literature, this methodology represents the standard for a complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. The chemical shift (δ) of each signal is indicative of the local electronic environment.

The aromatic region of the spectrum is expected to be complex. The five protons of the monosubstituted phenyl ring attached to the sulfone group will likely appear as a multiplet in the downfield region (typically δ 7.5-8.0 ppm), deshielded by the electron-withdrawing sulfone group. The four protons of the para-substituted benzyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets around δ 7.1-7.4 ppm.

The two benzylic protons (-CH₂-) are situated between an aromatic ring and the strongly electron-withdrawing sulfone group, leading to a significant downfield shift. This signal is expected to appear as a singlet around δ 4.3-4.5 ppm. The three protons of the methyl group (-CH₃) on the benzyl ring are in a typical benzylic position and should appear as a singlet further upfield, around δ 2.3-2.4 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.50 - 7.90 | Multiplet | 5H |

| Benzyl-H (aromatic) | 7.10 - 7.40 | Doublet of Doublets (AA'BB') | 4H |

| Methylene (-CH₂-) | 4.30 - 4.50 | Singlet | 2H |

| Methyl (-CH₃) | 2.30 - 2.40 | Singlet | 3H |

Note: Chemical shifts are approximate and based on standard values for similar structural motifs. The solvent used can influence the exact positions of the signals.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

For this compound, a total of 9 distinct signals are expected in the ¹³C NMR spectrum due to molecular symmetry (the para-substituted ring has pairs of equivalent carbons). The carbon atoms of the aromatic rings typically resonate in the δ 120-145 ppm range. The quaternary carbons (to which the sulfone and methylene groups are attached, and the methyl-bearing carbon) will have distinct shifts. The benzylic methylene carbon (-CH₂-) is deshielded by the adjacent sulfone group and is expected in the δ 60-65 ppm range. The methyl carbon (-CH₃) signal will appear at the highest field (lowest ppm value), typically around δ 21 ppm.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-SO₂) | 138 - 142 |

| Aromatic CH (Phenyl ring) | 127 - 134 |

| Quaternary Carbon (C-CH₂ on Benzyl ring) | 128 - 132 |

| Aromatic CH (Benzyl ring) | 128 - 131 |

| Quaternary Carbon (C-CH₃ on Benzyl ring) | 138 - 142 |

| Methylene Carbon (-CH₂-) | 60 - 65 |

| Methyl Carbon (-CH₃) | ~21 |

Note: Chemical shifts are approximate and based on standard values and data from structurally related compounds.

Advanced NMR Techniques (e.g., NOE Spectroscopy)

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for elucidating the three-dimensional structure of molecules in solution. For this compound, NOE spectroscopy would be instrumental in determining the spatial proximity of protons that are not directly connected through chemical bonds. This through-space correlation provides critical insights into the molecule's preferred conformation.

In related benzyl phenyl sulfones, proton magnetic resonance spectra have shown upfield shifts for certain aromatic proton resonances. researchgate.net These shifts suggest a significant population of folded conformations where the aromatic rings are in a gauche orientation relative to each other, bringing them into close proximity. researchgate.net An NOE experiment on this compound would be expected to reveal correlations between the protons of the phenyl ring and the tolyl ring, as well as between the methylene bridge protons and the aromatic protons. The intensity of these NOE signals would be inversely proportional to the sixth power of the distance between the correlated nuclei, allowing for a quantitative estimation of internuclear distances and a detailed mapping of the molecule's conformational preferences in solution. nih.gov Such studies can help to understand the dynamic behavior of the molecule and the conformational equilibria present. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₄H₁₄O₂S), the molecular weight is 246.31 g/mol . Under electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 246.

Studies on structurally similar sulfones indicate that the molecular ions of such compounds can be unstable. nih.gov The fragmentation of this compound is expected to proceed through several characteristic pathways dictated by the sulfone group and the aromatic rings. Key fragmentation processes would include:

Cleavage of the C-S bonds: The bonds between the sulfur atom and the benzyl and phenyl groups are susceptible to cleavage. This can lead to the formation of several key fragment ions.

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfones is the elimination of a neutral SO₂ molecule (64 Da). nih.gov This would result in a fragment ion [M - SO₂]⁺• at m/z 182, corresponding to the 4-methylbiphenyl (B165694) radical cation.

Benzylic Cleavage: Cleavage of the bond between the phenylsulfonyl group and the benzyl group can generate a tropylium (B1234903) ion. Loss of the C₇H₇• radical (tolyl group) would lead to the phenylsulfonyl cation [C₆H₅SO₂]⁺ at m/z 141. Conversely, the formation of the 4-methylbenzyl (tropylium) cation [C₈H₉]⁺ at m/z 91 is a highly probable event due to its stability.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the phenylsulfonyl cation (m/z 141) can lose SO₂ to give the phenyl cation [C₆H₅]⁺ at m/z 77.

A proposed fragmentation pattern is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 246 | [C₁₄H₁₄O₂S]⁺• (Molecular Ion) | - |

| 182 | [C₁₄H₁₄]⁺• | SO₂ |

| 141 | [C₆H₅SO₂]⁺ | •C₈H₉ |

| 91 | [C₈H₉]⁺ | •C₆H₅SO₂ |

| 77 | [C₆H₅]⁺ | SO₂ (from m/z 141) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular architecture.

The crystal structure of this compound, also referred to as 4-Methylphenyl benzyl sulfone, has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group is P2₁2₁2₁, a chiral space group, indicating that although the molecule itself is achiral, it packs in a chiral arrangement in the crystal lattice. researchgate.net The unit cell contains four molecules (Z = 4). researchgate.net Detailed crystallographic data are presented in the table below. researchgate.net

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₄H₁₄O₂S |

| Molecular Weight | 246.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.7135 (5) Å |

| b | 12.6191 (10) Å |

| c | 17.1549 (14) Å |

| V | 1236.85 (18) ų |

| Z | 4 |

| Dx | 1.323 Mg m⁻³ |

Intramolecularly, the spatial arrangement of the atoms is governed by steric and electronic effects. The orientation of the two aromatic rings relative to the central C-S-C plane is a key structural feature. Analysis of related benzyl phenyl sulfones suggests the possibility of intramolecular charge-transfer interactions, particularly in conformations where the electron-rich and electron-poor parts of the molecule can interact. researchgate.net

The conformation of the molecule in the solid state is precisely defined by its torsion or dihedral angles. A critical conformational parameter for this compound is the dihedral angle between the planes of the two aromatic rings (the phenyl ring and the 4-methylphenyl ring). In the determined crystal structure, this angle is 15.5 (1)°. researchgate.net This relatively small angle indicates that the two rings are not coplanar but are significantly twisted away from a perpendicular arrangement, adopting a conformation that likely minimizes steric hindrance while allowing for favorable packing interactions in the crystal lattice. This deviation from coplanarity is a common feature in diaryl sulfones and related structures. st-andrews.ac.uk

Electronic and Chiroptical Spectroscopy

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV spectrum of this compound is expected to be dominated by π→π* transitions associated with the phenyl and 4-methylphenyl aromatic rings.

Research on similar benzyl phenyl sulfones has revealed the presence of an intramolecular charge-transfer (CT) band in their UV spectra. researchgate.net This phenomenon occurs when the molecule adopts a folded conformation, allowing for electronic interaction between an electron-donor part of the molecule (like the 4-methylphenyl group) and an electron-acceptor part. The sulfone group can influence the electronic properties of the adjacent rings, potentially facilitating such CT interactions. The observation of a CT band would provide further evidence for the existence of folded conformers in solution, corroborating findings from NMR studies. researchgate.net

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule and therefore would not exhibit a CD spectrum in solution. However, as established by X-ray crystallography, it crystallizes in a chiral space group (P2₁2₁2₁). researchgate.net This means the molecules are arranged in a non-superimposable, mirror-image fashion within the crystal. Consequently, a solid-state CD measurement of a single crystal could potentially show a signal arising from this crystallographic chirality.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Aromatic sulfones are known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can lead to wide band gaps. nih.gov This characteristic is beneficial for creating materials with high triplet energy, a desirable property for applications such as blue phosphorescent organic light-emitting diodes (OLEDs). nih.govrsc.org

Emission studies of simple diaryl sulfones often show weak fluorescence at room temperature in solution. However, they can exhibit phosphorescence at low temperatures, indicating efficient intersystem crossing from the excited singlet state to a triplet state. The photophysical properties, including emission characteristics, are highly dependent on the molecular structure and can be tuned by modifying the aromatic substituents. mdpi.comresearchgate.net

Table 1: Representative UV-Vis Absorption Data for a Related Aromatic Sulfone

| Compound | Solvent | λmax (nm) | Reference |

| Diphenyl sulfone | Not Specified | ~270 | acs.org |

Note: This table provides representative data for a structurally similar compound to infer the properties of this compound.

Solvatochromic Investigations

Solvatochromism is the change in the absorption or emission spectrum of a chemical compound as the solvent polarity is changed. wikipedia.org This phenomenon provides insight into the differences in the dipole moment between the ground and excited states of a molecule. Aromatic sulfones, with their strong sulfonyl electron-withdrawing group, are expected to exhibit solvatochromism.

A compound that becomes more polar upon electronic excitation will typically show a bathochromic (red) shift in its absorption maximum as the solvent polarity increases. This is known as positive solvatochromism and is due to the increased stabilization of the more polar excited state by polar solvents. wikipedia.orgsapub.org Conversely, a hypsochromic (blue) shift with increasing solvent polarity, known as negative solvatochromism, occurs if the ground state is more polar than the excited state. wikipedia.org

For this compound, an intramolecular charge transfer character is expected upon excitation, leading to a more polar excited state. Therefore, it is predicted to exhibit positive solvatochromism. The absorption maximum (λmax) would be expected to shift to longer wavelengths in more polar solvents. The magnitude of this shift can be analyzed using solvent polarity scales, such as the Kamlet-Taft parameters, to understand the specific solute-solvent interactions. sapub.org Studies on various solvatochromic probes demonstrate how the molecular structure of the probe and its interaction with the solvent shell influence the observed spectral shifts. researchgate.netrsc.org

Table 2: Predicted Solvatochromic Shifts for this compound

| Solvent | Dielectric Constant (Polarity) | Expected Shift in λmax |

| Hexane | 1.88 (Low) | Shorter Wavelength |

| Dichloromethane | 8.93 (Medium) | Intermediate Wavelength |

| Acetonitrile | 37.5 (High) | Longer Wavelength |

| Water | 80.1 (Very High) | Longest Wavelength |

Note: This table is predictive and illustrates the expected trend for a compound exhibiting positive solvatochromism.

Chiroptical Properties (Circular Dichroism) for Chiral Sulfone Analogues

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound is itself achiral, the introduction of a stereocenter into its structure would create a chiral analogue whose stereochemistry could be investigated using CD spectroscopy. Chiral sulfones are important building blocks in many bioactive compounds and natural products. rsc.orgresearchgate.netrsc.org

The sulfone group, when situated in a chiral environment, can act as a chromophore. The electronic transitions associated with the aromatic rings are perturbed by the chiral center, giving rise to a CD spectrum. The sign and intensity of the Cotton effects observed in the CD spectrum are highly sensitive to the absolute configuration at the stereocenter and the conformation of the molecule. nih.gov

For a chiral analogue of this compound, the CD spectrum would be expected to show signals in the UV region corresponding to the π → π* transitions of the phenyl and benzyl groups. The relationship between the observed CD spectrum and the molecule's three-dimensional structure can be complex. Often, comparison of experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations is necessary to reliably assign the absolute configuration. nih.gov The development of asymmetric syntheses for chiral sulfones is an active area of research, with methods being developed to create sulfones with chiral centers, including all-carbon quaternary stereocenters. rsc.orgrsc.orgrsc.org

Computational and Theoretical Investigations of Phenyl 4 Methylbenzyl Sulfone

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are essential tools for elucidating the electronic behavior and chemical reactivity of molecules. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, provide a microscopic view of molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, reaction energies, and other critical electronic properties. For Phenyl(4-methylbenzyl) sulfone, DFT calculations would serve as the foundation for understanding its stability and reactivity.

Geometry optimization is a computational process to identify the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, this process also involves exploring the conformational energy landscape to identify different stable conformers and the energy barriers between them.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting data provides the most probable structure of the compound. Such an analysis for this compound would reveal the precise spatial orientation of the phenyl and 4-methylbenzyl (tolyl) groups relative to the central sulfonyl moiety.

Table 1: Predicted Structural Parameters from a Representative DFT Geometry Optimization

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and nature of the covalent bonds (e.g., C-S, S=O, C-C). |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the molecule's overall shape and steric hindrance around the sulfonyl group. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by sets of four atoms. | Describes the rotation around single bonds and determines the molecule's specific conformation (e.g., the twist of the phenyl rings). |

| Total Energy (a.u.) | The calculated total electronic energy of the optimized structure. | The lowest value indicates the most stable conformation of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance during a chemical reaction.

Table 2: Representative Data from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Implication for Chemical Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a stronger tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is used to predict sites for nucleophilic and electrophilic attacks.

The MEP map is color-coded to represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. In this compound, these would likely be centered on the electronegative oxygen atoms of the sulfonyl group.

Blue: Regions of most positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

This analysis provides a detailed picture of the charge landscape, highlighting the polar nature of the sulfonyl group and its influence on the attached aromatic rings.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods are used to study electronic properties. Ab initio methods are based on first principles of quantum mechanics without using experimental data for simplification. These methods can be computationally intensive but offer high accuracy. For sulfur-containing compounds, high-level ab initio calculations can be crucial for accurately predicting properties like formation enthalpies.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. They are faster than DFT or ab initio methods, making them suitable for larger molecules, though with some trade-off in accuracy. These methods could be employed to perform a preliminary scan of the conformational landscape of this compound before applying more rigorous techniques.

Prediction of Spectroscopic Signatures

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of spectra, such as Infrared (IR) and UV-Visible, can be compared with experimental results to confirm a molecule's structure and understand its vibrational and electronic transitions.

By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. This calculated spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group, C-H stretches of the aromatic rings, and C-S bond vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This calculation provides information on the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, which corresponds to the absorption of light at a specific wavelength. This information is valuable for understanding the photophysical properties of the compound.

Theoretical Vibrational (IR/Raman) and NMR Spectra

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational and nuclear magnetic resonance spectra of molecules like this compound. These theoretical spectra serve as a powerful tool for interpreting experimental data and understanding the molecule's structural and electronic properties.

The process typically involves optimizing the molecular geometry of the compound in the gaseous phase. Following this, vibrational frequencies are calculated using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.govajchem-a.com The calculated harmonic frequencies are often scaled by an empirical factor to better align with experimental data, which accounts for anharmonicity and other systemic computational deviations. ajchem-a.com

Theoretical Vibrational Spectra (IR/Raman): The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl, benzyl (B1604629), and sulfone groups. For instance, C-H stretching vibrations in the aromatic rings are typically predicted in the 3100-3000 cm⁻¹ region. ajchem-a.com The characteristic asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group are also key features that can be precisely calculated. The Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. scirp.org

Below is an example of a data table that would be generated from such a computational analysis, showing predicted vibrational frequencies and their assignments.

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment (PED %) |

| 3085 | 3088 | ν(C-H) aromatic (98%) |

| 1590 | 1595 | ν(C=C) aromatic (85%) |

| 1315 | 1320 | νas(SO₂) (90%) |

| 1150 | 1155 | νs(SO₂) (88%) |

| 750 | 755 | γ(C-H) out-of-plane bend (95%) |

| Note: This table is illustrative, showing the type of data produced by DFT calculations for similar aromatic sulfone compounds. ν = stretching, νas = asymmetric stretching, νs = symmetric stretching, γ = out-of-plane bending. |

Theoretical Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govsemanticscholar.org Calculations are performed on the optimized geometry of this compound, and the resulting chemical shifts are reported relative to a standard, typically Tetramethylsilane (TMS). semanticscholar.org These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. DFT calculations can accurately predict the chemical environments of the various protons and carbon atoms in the molecule, including those in the phenyl and 4-methylbenzyl groups. nih.gov

An illustrative table of calculated NMR chemical shifts is presented below.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C (Sulfone-bound, Phenyl) | 139.5 | 139.8 |

| C (Sulfone-bound, Benzyl) | 62.5 | 63.0 |

| C (para, Phenyl) | 133.5 | 133.8 |

| C (Methyl-bound, Benzyl) | 138.0 | 138.2 |

| C (Methyl) | 21.0 | 21.3 |

| H (ortho, Phenyl) | 7.95 | 7.92 |

| H (ortho, Benzyl) | 7.30 | 7.28 |

| H (Methylene) | 4.30 | 4.25 |

| H (Methyl) | 2.35 | 2.33 |

| Note: This table is a representative example of calculated vs. experimental NMR data for analogous compounds. δ represents the chemical shift. |

Reaction Pathway Modeling and Kinetic Insights

Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the calculation of kinetic parameters.

Transition State Analysis and Activation Energy Determination

For any proposed reaction involving this compound, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate. By locating the TS, the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, can be determined. This is crucial for understanding reaction rates and feasibility.

The process involves optimizing the geometries of the reactants, products, and the transition state. The activation energy is then calculated as the energy difference between the transition state and the reactants. Methods like Density Functional Theory (DFT) in combination with transition state theory are employed to compute reaction rate constants. nih.gov For example, in reactions involving bond cleavage or formation at the sulfone group or rearrangements like a phenyl shift, identifying the specific transition state structure and its energy is key to understanding the mechanism. nih.gov

A typical data table from such an analysis would include the following parameters:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS1) | +25.4 |

| Intermediate | -5.2 |

| Transition State (TS2) | +18.7 |

| Products | -15.0 |

| Note: This table illustrates a hypothetical two-step reaction pathway, showing the calculated relative energies of stationary points. The activation energy for the first step would be 25.4 kcal/mol. |

Computational Elucidation of Reaction Mechanisms

Beyond identifying a single transition state, computational chemistry can elucidate entire multi-step reaction mechanisms. nih.gov By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. nih.gov This provides a detailed, step-by-step picture of how a reaction occurs. For this compound, this could involve modeling its synthesis, decomposition, or its reaction with other species. DFT studies can confirm structural assignments of reaction products and provide evidence for proposed mechanistic pathways, such as nucleophilic addition or elimination reactions involving the sulfone group. nih.gov

Exploration of Material-Related Properties

Theoretical calculations are also instrumental in predicting the material properties of compounds, such as their optical behavior.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule can be predicted computationally by calculating its polarizability (α) and hyperpolarizabilities (β and γ). researchgate.net These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser.

DFT calculations are a common method for predicting these NLO properties. researchgate.netsemanticscholar.org The first hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation. Molecules with large β values are potential candidates for NLO applications. For this compound, the presence of aromatic rings and the electron-withdrawing sulfone group suggests it may have interesting NLO properties. Computational models can quantify the dipole moment (μ), polarizability, and hyperpolarizability to assess this potential. researchgate.net

The results of such a theoretical investigation could be summarized in a table like the one below.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 4.58 | Debye |

| Mean Polarizability (<α>) | 28.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 15.2 x 10⁻³⁰ | esu |

| Note: This is an illustrative table of NLO properties that would be calculated using computational methods like DFT for a molecule of interest. |

Advanced Synthetic Applications of Phenyl 4 Methylbenzyl Sulfone and Aryl Alkyl Sulfones

Strategic Building Blocks in Organic Synthesis

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts a unique reactivity to adjacent parts of a molecule. This feature has been extensively exploited by synthetic chemists to design and execute elegant and efficient synthetic routes.

Multi-step synthesis is a cornerstone of organic chemistry, enabling the creation of complex molecules from simpler, readily available starting materials. vapourtec.com Aryl alkyl sulfones, including phenyl(4-methylbenzyl) sulfone, often play a pivotal role in these intricate sequences. They can act as linchpins, connecting different molecular fragments, or as key intermediates that facilitate the introduction of specific structural motifs.

One of the key advantages of using aryl alkyl sulfones in multi-step synthesis is the stability of the sulfone group to a wide range of reaction conditions. This robustness allows for chemical manipulations on other parts of the molecule without affecting the sulfone moiety, which can then be transformed or removed at a later, strategic point in the synthesis. nih.gov This concept is central to the logic of retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors. sathyabama.ac.in

For instance, the Julia-Kocienski olefination, a powerful method for the formation of carbon-carbon double bonds, relies on β-hydroxy sulfones, which are often derived from aryl alkyl sulfones. This reaction is renowned for its high stereoselectivity and has been employed in the total synthesis of numerous natural products. The sulfone group, after facilitating the key bond formation, is eliminated, demonstrating its role as a transient, yet crucial, component of the synthetic strategy.

Furthermore, the electron-withdrawing nature of the sulfone group can activate adjacent protons, making the α-carbon acidic. This allows for the formation of a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. This reactivity provides a powerful tool for elongating carbon chains and constructing complex carbon skeletons.

A notable example of the utility of sulfones in complex synthesis is the dearomatization of phenyl sulfones. nih.gov Coordination of a phenyl sulfone to a metal fragment can activate the aromatic ring towards nucleophilic attack, leading to the formation of highly functionalized cyclohexene (B86901) derivatives. nih.gov This strategy allows for the construction of complex alicyclic systems that are prevalent in biologically active molecules. nih.gov

The following table summarizes key reactions involving aryl alkyl sulfones that are frequently utilized in multi-step syntheses:

| Reaction Name | Description | Role of Sulfone |

| Julia-Kocienski Olefination | A stereoselective method for forming alkenes from β-hydroxy sulfones and aldehydes or ketones. | The sulfone group acts as an activating group and is eliminated in the final step. |

| Ramberg-Bäcklund Reaction | The conversion of α-halo sulfones into alkenes upon treatment with a base. | The sulfone is extruded as sulfur dioxide, facilitating the formation of a new double bond. |

| Sulfone-Mediated Alkylation | Deprotonation of the carbon α to the sulfone group to form a carbanion, which then reacts with an electrophile. | The sulfone group stabilizes the adjacent carbanion, enabling bond formation. |

| Meyers-Type Alkylation | Asymmetric alkylation of sulfone-containing chiral auxiliaries. | The sulfone plays a role in directing the stereochemical outcome of the reaction. |

Beyond their role in constructing carbon skeletons, aryl alkyl sulfones are valuable precursors for a variety of functional groups. The sulfone moiety can be transformed into other functionalities through a range of chemical reactions, adding to its synthetic utility.

One of the most common transformations is reductive desulfonylation, where the sulfone group is removed and replaced with a hydrogen atom. This process is typically achieved using reducing agents such as sodium amalgam, samarium(II) iodide, or aluminum amalgam. This "traceless" nature of the sulfone group allows it to be used to control reactivity at a specific position and then be cleanly removed once its purpose has been served.

Conversely, the sulfone group can be converted into other sulfur-containing functionalities. For example, reduction of a sulfone can yield a sulfoxide (B87167) or a sulfide (B99878), depending on the reaction conditions. These transformations are significant as sulfoxides and sulfides are themselves important functional groups found in many natural products and pharmaceuticals.

Furthermore, the sulfonyl group can act as a leaving group in nucleophilic substitution reactions, particularly when it is attached to an aromatic ring. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby providing access to a diverse array of substituted aromatic compounds.

Recent research has also explored the use of sulfones in cross-coupling reactions. For example, aryl sulfones can participate in nickel-catalyzed cross-coupling reactions with organometallic reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These methods offer an alternative to the more traditional use of aryl halides in cross-coupling chemistry.

Here is a summary of key functional group transformations starting from aryl alkyl sulfones:

| Transformation | Reagents | Product Functional Group |

| Reductive Desulfonylation | Sodium amalgam, Samarium(II) iodide | Alkane (C-H) |

| Reduction to Sulfoxide | Controlled reducing agents | Sulfoxide (S=O) |

| Reduction to Sulfide | Strong reducing agents (e.g., LiAlH4) | Sulfide (S) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., NaN3, NaOR) | Substituted arene |

| Cross-Coupling Reactions | Nickel or Palladium catalysts, Organometallic reagents | Biaryls, Aryl amines, etc. |

Applications in Stereoselective Synthesis

The control of stereochemistry is a central challenge in modern organic synthesis, particularly in the preparation of pharmaceuticals, where the three-dimensional arrangement of atoms can have a profound impact on biological activity. Aryl alkyl sulfones have proven to be valuable tools in the field of stereoselective synthesis, serving as both chiral auxiliaries and ligands in enantioselective catalysis.

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation has been achieved, the auxiliary is removed. Aryl alkyl sulfones bearing a chiral center have been successfully employed as chiral auxiliaries in a variety of reactions.

For example, chiral β-hydroxy sulfones can be used to control the stereochemistry of aldol reactions. The sulfone group, in conjunction with a chiral hydroxyl group, can chelate to a metal cation, creating a rigid, well-defined transition state that favors the formation of one diastereomer over the other.

Similarly, chiral α-sulfinyl ketones, which can be prepared from the corresponding sulfones, have been used as chiral auxiliaries in asymmetric Diels-Alder reactions. The sulfinyl group acts as a Lewis basic site, coordinating to a Lewis acid catalyst and directing the approach of the dienophile to one face of the diene.

The effectiveness of a chiral auxiliary is dependent on several factors, including its ability to induce high levels of stereoselectivity, its ease of attachment and removal, and its recyclability. Chiral sulfone-based auxiliaries have demonstrated considerable success in meeting these criteria in various synthetic applications.

In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Aryl alkyl sulfones have been incorporated into the structure of chiral ligands for metal-catalyzed enantioselective reactions.

For instance, chiral sulfoxide ligands, which can be synthesized from prochiral sulfides derived from sulfones, have been widely used in asymmetric catalysis. The sulfoxide group, with its stereogenic sulfur atom, can coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. These ligands have been successfully applied in a range of transformations, including asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

More recently, sulfone-containing ligands have been developed for enantioselective catalysis. The rigid and well-defined structure of these ligands can lead to high levels of enantioselectivity. For example, chiral sulfone-containing phosphine (B1218219) ligands have been used in asymmetric allylic alkylation reactions.

The development of new chiral ligands is an active area of research, and the unique electronic and steric properties of aryl alkyl sulfones make them attractive building blocks for the design of novel and effective catalysts for enantioselective transformations.

Integration into Polymeric Materials

The properties of polymers can be significantly modified by the incorporation of specific functional groups into the polymer backbone or as pendant groups. Aryl alkyl sulfones have been integrated into polymeric materials to impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties.

Poly(aryl ether sulfone)s (PAES) are a class of high-performance thermoplastics that are known for their excellent thermal and oxidative stability, as well as their high strength and stiffness. The sulfone group in the polymer backbone is crucial for these properties, as it introduces rigidity and strong intermolecular interactions. These polymers find applications in a variety of demanding environments, including the aerospace, automotive, and medical industries.

Furthermore, sulfone-containing monomers can be polymerized to create materials with specific functionalities. For example, polymers containing the this compound moiety could potentially be used as precursors to other materials through chemical modification of the benzyl (B1604629) group.

The incorporation of sulfone groups can also influence the solubility and processing characteristics of polymers. By carefully selecting the structure of the sulfone-containing monomer, it is possible to tailor the properties of the resulting polymer to meet the requirements of a specific application.

Monomer Design and Polymerization for Advanced Materials

The incorporation of the sulfone functional group into polymer structures is a key strategy for developing advanced materials with high thermal stability, mechanical strength, and resistance to oxidation and corrosion. wikipedia.org Aryl alkyl sulfones, such as this compound and its derivatives, serve as fundamental building blocks in the design of specialized monomers for synthesizing these high-performance polymers.

A notable example is the design and synthesis of 4-Vinylbenzylphenylsulfone (4-VBPS), a monomer structurally related to this compound. This monomer can be prepared through the reaction of chloromethyl styrene (B11656) with sodium phenyl sulfinate. researchgate.net The presence of the vinyl group allows it to undergo polymerization reactions. The free radical polymerization of 4-VBPS and its copolymerization with other monomers, like p-methylstyrene, have been investigated to produce novel polysulfones. researchgate.net These polymerization processes yield polymers with high number-average molecular weights (Mn) and specific polydispersity indices (Mw/Mn), indicating the formation of substantial polymer chains. researchgate.net

The research into the copolymerization of 4-VBPS with p-methylstyrene demonstrates the versatility of sulfone-containing monomers in creating materials with tailored properties. The resulting copolymers combine the characteristics of both monomeric units, opening avenues for materials with specific thermal and mechanical profiles. researchgate.net

Below is a table summarizing experimental data from the copolymerization of a sulfone monomer with p-methylstyrene. researchgate.net

| Monomer 1 | Comonomer | Initiator Concentration (mol/L) | Polymerization Temperature (°C) | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|---|

| 4-Vinylbenzylphenylsulfone (4-VBPS) | p-Methylstyrene | 9.13 x 10⁻³ | 65 | 70,100 | 1.8 |

| 4-Vinylbenzylphenylsulfone (4-VBPS) | p-Methylstyrene | Data Not Available in Source | 65 | 73,100 | 1.9 |

Catalysis and Ligand Development

Design of Sulfone-Based Electrophiles and Ligands for Catalytic Processes

The sulfone group is strongly electron-withdrawing, a property that is extensively leveraged in the design of electrophiles for transition metal-catalyzed cross-coupling reactions. wikipedia.org Aryl alkyl sulfones have emerged as a significant class of electrophilic partners, acting as "chemical chameleons" that can participate in a wide array of synthetic transformations. proquest.comresearchgate.net Their use as C(sp³)-hybridized electrophiles, in particular, has been a focus of recent methodological development. proquest.com

The design of effective sulfone-based electrophiles hinges on facilitating the activation and cleavage of the carbon-sulfur (C–SO₂) bond by a metal catalyst, such as palladium or nickel. proquest.comacs.org Research has shown that introducing electron-withdrawing groups on the aryl ring of the sulfone enhances its reactivity and promotes the catalytic activation of the C–SO₂ bond. acs.org This principle has led to the development of fluorinated sulfone derivatives as versatile electrophiles for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various arylated products. acs.org

Benzylic sulfones, a category that includes this compound, are particularly useful. Nickel-catalyzed systems have been developed for the Suzuki-Miyaura cross-coupling of tertiary benzylic sulfones with arylboroxines to generate products with quaternary carbon centers. proquest.com Furthermore, palladium catalysis has been successfully employed for the cross-coupling of α-fluorinated benzylic triflones with arylboronic acids. proquest.com

In these catalytic cycles, the sulfinate anion (RSO₂⁻) functions as an effective leaving group, which is a crucial aspect of its utility in catalysis. google.com The versatility of sulfones extends to other significant reactions, including the Kumada cross-coupling of cyclic alkyl sulfones with Grignard reagents, which proceeds via a ring-opening mechanism. proquest.com This diverse reactivity underscores the importance of the sulfone functional group in designing electrophilic partners for constructing complex organic molecules.

The table below summarizes various catalytic processes that utilize sulfone-based electrophiles.

| Sulfone Electrophile Type | Catalytic Reaction | Catalyst System Example | Product Type |

|---|---|---|---|

| Fluorinated Aryl Sulfones | Suzuki-Miyaura Coupling | Palladium-based | Multiply Arylated Products acs.org |

| π-Extended Tertiary Benzylic Sulfones | Suzuki-Miyaura Coupling | Nickel / Phosphine Ligand | Quaternary Products proquest.com |

| Cyclic Alkyl Sulfones | Kumada Coupling | Nickel-based | Doubly Functionalized Products proquest.com |

| α-Fluorinated Benzylic Triflones | Suzuki-Miyaura Coupling | Palladium-based | Arylated Products proquest.com |

Q & A

Q. What are the common synthetic routes for Phenyl(4-methylbenzyl) sulfone?

this compound is synthesized via nucleophilic substitution or oxidation reactions. A solvent-free microwave-assisted method has been developed to enhance reaction efficiency, reducing side products and energy consumption. For example, microwave irradiation of benzyl halides and thiols in the presence of a base yields sulfones with high purity . Traditional methods involve oxidizing sulfides (e.g., benzyl phenyl sulfide) using oxidizing agents like hydrogen peroxide or m-CPBA under controlled pH and temperature .

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for confirming its crystal structure, revealing bond angles and spatial arrangement of the sulfone group. Spectroscopic techniques like -NMR and -NMR identify proton and carbon environments, while IR spectroscopy confirms the presence of the sulfonyl (S=O) group at ~1300–1150 cm. Mass spectrometry (MS) provides molecular weight validation .

Q. What are the key considerations for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general sulfone handling guidelines apply: use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry environment away from oxidizing agents. Stability tests under ambient conditions (e.g., 25°C, 60% humidity) are recommended to assess hydrolytic degradation risks .

Advanced Questions

Q. How do steric effects influence the reactivity of this compound in electrophilic addition reactions?

Steric hindrance from the 4-methylbenzyl group slows bromine addition. For example, in styryl sulfones, bulky substituents (e.g., phenyl groups) shield the double bond, reducing reaction rates compared to less hindered analogs like methyl styryl sulfone. Kinetic studies using -NMR or UV-Vis spectroscopy can quantify these effects, with rate constants differing by up to 50% between hindered and unhindered derivatives .

Q. What role does this compound play in detecting Fe(IV) species in advanced oxidation processes?

It acts as a probe via sulfoxide-to-sulfone conversion. In Fe(III)/sulfite systems, Fe(IV) oxidizes methyl phenyl sulfoxide (PMSO) to methyl phenyl sulfone (PMSO). Quantifying PMSO using HPLC or LC-MS confirms Fe(IV) formation, enabling mechanistic studies in water treatment technologies .

Q. How should researchers address contradictory results in desulfurization studies involving this compound?

Contradictions arise in reaction selectivity. For instance, benzyl phenyl sulfone (97% unreactive under ZnCl/morpholine conditions) contrasts with dibenzothiophene, which desulfurizes readily. Control experiments (GC-MS monitoring, varying catalysts) and computational modeling (DFT) can identify steric/electronic barriers to reactivity .

Q. What methodologies assess the hydrolytic and oxidative stability of this compound?

Accelerated aging tests (e.g., 80°C, high humidity) coupled with FTIR or -NMR track hydrolytic degradation. Oxidative stability is evaluated via radical quenching assays (e.g., using •OH or SO) in Fenton-like systems, with LC-MS identifying degradation byproducts .

Q. How is this compound applied in desulfurization of coal model compounds?

It serves as a non-reactive model to benchmark catalyst performance. Comparative studies with reactive sulfides (e.g., benzyl phenyl sulfide) under identical conditions (refluxing morpholine/ZnCl) highlight catalyst specificity, guiding the design of selective desulfurization agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.